TRV055 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C42H58ClN9O9 |

|---|---|

Poids moléculaire |

868.4 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C42H57N9O9.ClH/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26;/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60);1H/t25-,30-,31-,32-,33-,35-,36-;/m0./s1 |

Clé InChI |

PZOSXJVVWBOLCE-SGCQYSDCSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CN.Cl |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN.Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TRV055 Hydrochloride: A Gq-Biased Agonist of the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV055 hydrochloride is a synthetic peptide and a potent, G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1][2] Specifically, it exhibits a bias towards the Gαq signaling pathway.[3] This selective activation of the Gαq-mediated signaling cascade, while having a lesser effect on β-arrestin recruitment, makes TRV055 a valuable tool for dissecting the distinct physiological and pathological roles of these two pathways downstream of AT1R activation.[4]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro effects, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing TRV055 as a research tool to investigate AT1R signaling and its implications in various disease models, particularly those involving fibrosis.

Core Concepts: Biased Agonism at the AT1R

G protein-coupled receptors (GPCRs), such as the AT1R, are capable of activating multiple intracellular signaling pathways, primarily through G proteins and β-arrestins. While the endogenous ligand, Angiotensin II, activates both pathways, "biased agonists" selectively engage one pathway over the other.

TRV055 is characterized as a Gq-biased agonist . This means it preferentially activates the Gαq protein-mediated signaling cascade, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) phosphates and diacylglycerol, and an increase in intracellular calcium.[3] This is in contrast to β-arrestin-biased agonists, which primarily stimulate signaling pathways mediated by β-arrestin, such as those involved in receptor desensitization, internalization, and activation of certain kinases.[4]

The Gq-biased nature of TRV055 makes it a specific tool to study the consequences of selective Gαq activation in various cell types, particularly in fibroblasts where this pathway is linked to pro-fibrotic responses.[1]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | TRV120055 hydrochloride |

| Molecular Formula | C42H58ClN9O9 |

| Molecular Weight | 868.42 g/mol |

| Appearance | White to off-white solid |

In Vitro Pharmacology and Efficacy

TRV055 has been demonstrated to elicit robust responses in in vitro models, particularly in cardiac fibroblasts. While specific EC50 values from comprehensive dose-response studies are not widely published, effective concentrations have been reported in the nanomolar to low micromolar range.

| Parameter | Cell Type | Observed Effect | Effective Concentration | Duration |

| Fibroblast Proliferation | Human Cardiac Fibroblasts | Induction of proliferation | 200 nM | 24 hours |

| Collagen I Expression | Human Cardiac Fibroblasts | Upregulation | 200 nM | 24 hours |

| α-SMA Expression | Human Cardiac Fibroblasts | Upregulation | 200 nM | 24 hours |

| Stress Fiber Formation | Human Cardiac Fibroblasts | Promotion | 200 nM | 24 hours |

| TGF-β1 Secretion | Human Cardiac Fibroblasts | Upregulation | 200 nM | 24 hours |

| ERK1/2 Phosphorylation | Human Cardiac Fibroblasts | Promotion | 200 nM | 30 minutes |

| Collagen Secretion | Adult Rat Myofibroblasts | Induction | 1 µM | Not Specified |

Signaling Pathways

This compound exerts its effects primarily through the activation of the AT1R and the subsequent Gαq-mediated signaling cascade. This leads to the downstream activation of pathways involved in cellular growth, differentiation, and extracellular matrix deposition.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro effects of this compound.

Fibroblast Proliferation Assessment (Scratch Wound Healing Assay)

This assay measures cell migration and proliferation, key components of the fibrotic response.

Protocol:

-

Cell Seeding: Plate human cardiac fibroblasts in 12-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well).

-

Serum Starvation (Optional): Once confluent, replace the growth medium with serum-free medium for 12-24 hours to synchronize the cell cycle.

-

Scratching: Use a sterile p200 pipette tip to make a straight scratch down the center of each well.

-

Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add serum-free medium containing various concentrations of this compound (e.g., 0, 10, 100, 200, 1000 nM) to the respective wells.

-

Imaging: Immediately capture images of the scratches at designated locations using a phase-contrast microscope (Time 0). Mark the locations for subsequent imaging.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

Final Imaging: After 24 hours, capture images at the same locations as Time 0.

-

Analysis: Measure the width of the scratch at multiple points for each image and calculate the average wound closure. Alternatively, use image analysis software (e.g., ImageJ) to quantify the cell-free area at Time 0 and 24 hours.

Quantification of Protein Expression (Western Blot)

This method is used to measure the expression levels of key fibrotic markers, such as collagen I and α-smooth muscle actin (α-SMA), as well as the activation of signaling proteins like ERK1/2.

Protocol:

-

Cell Culture and Treatment: Plate human cardiac fibroblasts and grow to 80-90% confluency. Treat with this compound at the desired concentrations and for the specified durations (e.g., 200 nM for 24 hours for collagen I and α-SMA; 200 nM for 30 minutes for p-ERK1/2).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against collagen I (e.g., 1:1000 dilution), α-SMA (e.g., 1:1000 dilution), phospho-ERK1/2 (e.g., 1:1000 dilution), and a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Measurement of TGF-β1 Secretion (ELISA)

This protocol quantifies the amount of TGF-β1 secreted by fibroblasts into the cell culture medium following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate human cardiac fibroblasts in a multi-well plate and treat with this compound (e.g., 200 nM) for 24 hours in serum-free medium.

-

Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Sample Activation: TGF-β1 is often secreted in a latent form. Activate the samples according to the ELISA kit manufacturer's instructions (typically involving acidification followed by neutralization).

-

ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This generally involves:

-

Adding standards and activated samples to a 96-well plate pre-coated with a TGF-β1 capture antibody.

-

Incubating to allow TGF-β1 to bind.

-

Washing the plate.

-

Adding a biotinylated detection antibody.

-

Incubating and washing.

-

Adding streptavidin-HRP.

-

Incubating and washing.

-

Adding a substrate solution and stopping the reaction.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of TGF-β1 in the samples.

Conclusion

This compound is a powerful research tool for investigating the nuanced signaling of the Angiotensin II Type 1 Receptor. Its Gq-biased agonism provides a means to specifically probe the downstream consequences of this pathway, offering valuable insights into the molecular mechanisms of fibrosis and other pathological processes. The experimental protocols detailed in this guide provide a robust framework for characterizing the in vitro activity of TRV055 and similar compounds, thereby facilitating further research and drug discovery efforts in this area.

References

TRV055 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV055 hydrochloride is a synthetic peptide analog of Angiotensin II (Ang II) that acts as a potent and G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2] As a member of the class of biased agonists, TRV055 preferentially activates specific downstream signaling pathways while avoiding others, offering the potential for targeted therapeutic effects with an improved side-effect profile compared to unbiased agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its core pharmacology, signaling pathways, and effects on cellular function.

Core Mechanism of Action: Biased Agonism at the AT1R

This compound exerts its effects by selectively activating the Gαq protein-coupled signaling cascade downstream of the AT1R, with significantly less engagement of the β-arrestin pathway compared to the endogenous ligand, Angiotensin II.[2][3] This Gq-biased agonism is the cornerstone of its pharmacological profile.

Upon binding to the AT1R, TRV055 induces a specific conformational change in the receptor. This conformational state is distinct from that induced by balanced agonists like Ang II or β-arrestin-biased ligands.[4] Structural studies and molecular dynamics simulations suggest that Gq-biased ligands like TRV055 cause a less pronounced outward movement of the transmembrane helix 6 (TM6) and a subtle inward shift of TM7 compared to balanced agonists.[4] This specific receptor conformation preferentially facilitates the coupling and activation of heterotrimeric Gq proteins.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's interaction with the AT1R. While precise EC50 and Emax values for Gq activation and β-arrestin recruitment are not consistently reported in the public domain, the available data strongly support its Gq-biased profile.

| Parameter | Value | Pathway | Notes |

| Binding Affinity (pKi) | 4.89 ± 0.05 | - | Relatively low affinity compared to Sar1-AngII (pKi = 6.53 ± 0.21).[1] |

| Gq Activation (EC50) | Not explicitly stated | Gαq Signaling | Described as a "gain-of-function" ligand with >10-fold greater allosteric coupling to Gq than Ang II, and more efficacious in stimulating cellular Gq-mediated signaling.[2] |

| Gq Activation (Emax) | Not explicitly stated | Gαq Signaling | More efficacious in stimulating cellular Gq-mediated signaling (e.g., IP1 generation) than Ang II.[2] |

| β-arrestin Recruitment (EC50) | Not explicitly stated | β-arrestin Signaling | Shows similar allosteric coupling to β-arrestin as Ang II.[2] |

| β-arrestin Recruitment (Emax) | Not explicitly stated | β-arrestin Signaling | Shows similar allosteric coupling to β-arrestin as Ang II.[2] |

Signaling Pathways

The Gq-biased agonism of this compound initiates a specific intracellular signaling cascade.

As depicted, the binding of TRV055 to the AT1R leads to the activation of Gαq, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade culminates in the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) and the upregulation of Transforming Growth Factor-beta 1 (TGF-β1).[5] In fibroblasts, these signaling events promote proliferation and collagen secretion.[6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below. These protocols are based on established methods and have been adapted from literature where TRV055 or similar biased agonists were studied.

Radioligand Binding Assay for AT1R

This protocol is to determine the binding affinity (Ki) of this compound for the AT1R.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably or transiently expressing the human AT1R. Cells are harvested, homogenized in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4), and centrifuged. The resulting pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Competition Binding: In a 96-well plate, a constant concentration of a radiolabeled AT1R antagonist (e.g., [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Ang II) is incubated with the prepared membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding curve, from which the IC50 (the concentration of TRV055 that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Gαq Activation Assay (Calcium Mobilization)

This protocol measures the potency (EC50) and efficacy (Emax) of TRV055 in activating the Gαq pathway by measuring intracellular calcium mobilization.

Methodology:

-

Cell Culture and Dye Loading: HEK293 cells expressing AT1R are plated in a 96-well, black-walled, clear-bottom plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: After washing to remove excess dye, the plate is placed in a fluorescence plate reader. Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time, with an initial baseline reading before compound addition and subsequent readings for several minutes after addition.

-

Data Analysis: The peak fluorescence signal (F) minus the baseline fluorescence (F0) is calculated (ΔF/F0). The data are then plotted against the logarithm of the TRV055 concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This protocol assesses the ability of TRV055 to induce the recruitment of β-arrestin to the AT1R.

Methodology:

-

Cell Line: A commercially available cell line, such as the PathHunter® β-Arrestin GPCR Assay cells (DiscoverX), which co-expresses the AT1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase, is used.

-

Cell Plating: Cells are plated in a 96-well white-walled plate and incubated overnight.

-

Compound Stimulation: The cells are stimulated with a range of concentrations of this compound and incubated for a specified period (e.g., 90 minutes) at 37°C.

-

Detection: The detection reagent, containing the substrate for β-galactosidase, is added to the wells, and the plate is incubated at room temperature for 60 minutes.

-

Luminescence Measurement: The chemiluminescent signal is read using a plate reader.

-

Data Analysis: The luminescence data are plotted against the logarithm of the TRV055 concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Fibroblast Collagen Secretion Assay (Sirius Red Assay)

This protocol quantifies the effect of TRV055 on collagen secretion from fibroblasts.

Methodology:

-

Cell Culture and Treatment: Primary human cardiac fibroblasts or a suitable fibroblast cell line are cultured to sub-confluence in 24-well plates. The cells are then serum-starved for 24 hours before being treated with various concentrations of this compound for 48-72 hours.

-

Sample Collection: The cell culture supernatant is collected to measure secreted collagen. The cell layer can also be analyzed for cell-associated collagen.

-

Sirius Red Staining:

-

For Secreted Collagen: The supernatant is mixed with a Sirius Red staining solution (in picric acid). The collagen-dye complex is precipitated by centrifugation. The pellet is washed to remove unbound dye and then dissolved in a basic solution (e.g., 0.1 M NaOH).

-

For Cell-Associated Collagen: The cell layer is fixed and then stained with the Sirius Red solution. After washing, the bound dye is eluted with a basic solution.

-

-

Quantification: The absorbance of the dissolved dye is measured at ~540 nm using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of collagen. The amount of collagen in the samples is determined by interpolating from the standard curve.

Clinical Trial Information

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound. While other biased agonists targeting the AT1R, such as TRV027, have been evaluated in clinical trials for conditions like acute heart failure, the clinical development status of TRV055 remains undisclosed in the public domain.[7] Research into the therapeutic potential of G protein-biased AT1R agonists for conditions involving fibrosis is ongoing in preclinical stages.[8][9]

Conclusion

This compound is a Gq-biased agonist of the AT1R with a distinct mechanism of action that preferentially activates G protein-mediated signaling over β-arrestin recruitment. This biased agonism leads to downstream effects such as ERK1/2 phosphorylation, TGF-β1 upregulation, and consequently, fibroblast proliferation and collagen secretion. The in-depth understanding of its molecular and cellular pharmacology, as detailed in this guide, provides a solid foundation for further research and potential drug development efforts targeting fibrotic and other diseases where selective Gq activation may be beneficial.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are representative and may require optimization for specific laboratory conditions.

References

- 1. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. G Protein-Biased Agonists for Intracellular Angiotensin Receptors Promote Collagen Secretion in Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting GPCRs to treat cardiac fibrosis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

TRV055 Hydrochloride: A Technical Guide to a Gq-Biased Agonist at the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRV055 hydrochloride is a synthetic peptide analog of Angiotensin II that acts as a G protein-biased agonist at the Angiotensin II type 1 receptor (AT1R). Specifically, it demonstrates a pronounced bias towards the Gq signaling pathway over the β-arrestin pathway. This selective activation profile makes TRV055 a valuable tool for dissecting the distinct physiological roles of Gq-mediated signaling downstream of the AT1R. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction

The Angiotensin II type 1 receptor (AT1R) is a class A G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular homeostasis. Its endogenous ligand, Angiotensin II (Ang II), is a potent vasoconstrictor and stimulates various cellular responses, including cell proliferation, inflammation, and fibrosis. Upon activation by Ang II, the AT1R can signal through two major pathways: the canonical G protein pathway, primarily involving the Gq/11 family of G proteins, and the β-arrestin pathway, which mediates receptor desensitization, internalization, and G protein-independent signaling.

The concept of biased agonism, or functional selectivity, describes the ability of certain ligands to preferentially activate one signaling pathway over another at the same receptor. Biased agonists offer the potential for more targeted therapeutics with improved efficacy and reduced side effects. TRV055 has been identified as a "gain-of-function" ligand for Gq-mediated signaling, exhibiting greater allosteric coupling to Gq than the endogenous agonist Ang II, while maintaining similar coupling to β-arrestin[1]. This Gq bias makes TRV055 an important pharmacological tool for investigating the specific consequences of AT1R-Gq activation.

Mechanism of Action and Signaling Pathways

TRV055 selectively stabilizes a conformation of the AT1R that preferentially couples to and activates the Gq protein. This initiates a downstream signaling cascade distinct from that mediated by β-arrestin.

Gq-Mediated Signaling Pathway

Activation of the Gq protein by the TRV055-bound AT1R leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). Downstream effects of Gq activation include the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the upregulation of transforming growth factor-beta 1 (TGF-β1)[2][3].

References

Harnessing G Protein-Biased Signaling in Fibrotic Responses: A Technical Guide Featuring TRV055 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, a pathological process characterized by excessive extracellular matrix deposition, contributes to the failure of nearly every organ system and presents a significant challenge in modern medicine. G protein-coupled receptors (GPCRs) have emerged as critical regulators of fibrotic signaling. The concept of biased agonism, where a ligand preferentially activates one downstream signaling pathway (e.g., G protein-mediated) over another (e.g., β-arrestin-mediated), offers a sophisticated strategy for therapeutic intervention. This technical guide explores the complex role of G protein-biased signaling in fibrotic responses, with a central focus on TRV055 hydrochloride, a Gαq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).

This document will dissect the pro-fibrotic mechanisms of Gαq-biased agonism at the AT1R, using TRV055 as a case study. In contrast, it will also explore how biased signaling at other receptors, such as the Protease-Activated Receptor 1 (PAR-1), can be leveraged for potential anti-fibrotic effects. This guide provides researchers with quantitative data on biased ligand activity, detailed experimental protocols for studying fibrotic responses and biased signaling, and visual diagrams of the key signaling pathways and experimental workflows.

Introduction to G Protein-Biased Signaling and Fibrosis

Fibrosis is the result of a dysregulated wound-healing process, leading to the accumulation of extracellular matrix (ECM) components, primarily collagen. This excessive scarring disrupts normal tissue architecture and function. A key cell type driving this process is the myofibroblast, which is differentiated from fibroblasts and other precursor cells and is characterized by the expression of α-smooth muscle actin (α-SMA) and a high capacity for collagen synthesis.

Many of the signaling pathways that regulate fibroblast activation and ECM production are initiated by GPCRs. Upon activation by an agonist, a GPCR can signal through two main pathways:

-

G protein-dependent signaling: The receptor couples to heterotrimeric G proteins (Gαs, Gαi/o, Gαq/11, Gα12/13), which in turn modulate the activity of various downstream effectors, leading to changes in second messenger levels (e.g., cAMP, Ca2+) and the activation of signaling cascades like the MAP kinase pathway.

-

β-arrestin-dependent signaling: Following G protein activation, GPCR kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestins. β-arrestins desensitize G protein signaling and can also act as scaffolds to initiate G protein-independent signaling cascades.

Biased agonism describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one of these pathways over the other. This functional selectivity opens up the possibility of designing drugs that target the therapeutic arms of a receptor's signaling while avoiding those that cause adverse effects.

This compound: A Case Study in Pro-Fibrotic Gαq-Biased Agonism

This compound (also known as TRV120055) is a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). The AT1R is a well-established mediator of fibrotic processes in various organs, including the heart, kidneys, and lungs. In contrast to balanced agonists like Angiotensin II (Ang II), which activate both G protein and β-arrestin pathways, TRV055 preferentially activates the Gαq signaling cascade.

Activation of the AT1R by TRV055 in cardiac fibroblasts leads to a robust pro-fibrotic response. The Gαq-mediated signaling cascade upregulates the synthesis and secretion of key fibrotic mediators, including Transforming Growth Factor-β1 (TGF-β1), collagen I, and α-SMA, and promotes the formation of stress fibers.[1][2] This makes TRV055 a valuable tool for studying the specific contribution of Gαq signaling to fibrosis, but also exemplifies how G protein-biased agonism is not universally anti-fibrotic.

Quantitative Data: Pro-Fibrotic Effects of TRV055

The following table summarizes the quantitative effects of TRV055 on key fibrotic markers in human cardiac fibroblasts.

| Parameter | Ligand | Concentration | Effect | Reference |

| Myofibroblast Differentiation | ||||

| α-SMA Expression | TRV055 | 200 nM | Upregulation of protein expression | [3] |

| Stress Fiber Formation | TRV055 | 200 nM | Promotes formation | [3] |

| ECM Production | ||||

| Collagen I Expression | TRV055 | 200 nM | Upregulation of protein expression | [3] |

| Collagen Secretion | TRV055 | 1 µM | Induced secretion comparable to Ang II | [3] |

| Pro-Fibrotic Signaling | ||||

| TGF-β1 Synthesis & Secretion | TRV055 | 200 nM | Upregulation | [3] |

| ERK1/2 Phosphorylation | TRV055 | 200 nM | Promotes phosphorylation | [3] |

Signaling Pathway of TRV055 at the AT1R

The pro-fibrotic effects of TRV055 are mediated through the canonical Gαq pathway. The following diagram illustrates this signaling cascade.

Therapeutic Potential of Biased Signaling: The PAR-1 Example

While Gαq-biased agonism at the AT1R is pro-fibrotic, biased signaling at other GPCRs holds therapeutic promise. A prime example is the Protease-Activated Receptor 1 (PAR-1). PAR-1 can be activated by different proteases, leading to distinct signaling outcomes.

-

Thrombin: Cleavage of PAR-1 by thrombin is generally considered pro-inflammatory and pro-fibrotic. It strongly activates Gαq and Gα12/13 signaling pathways, leading to endothelial barrier disruption and fibroblast activation.[4][5]

-

Activated Protein C (APC): In contrast, cleavage of PAR-1 by APC at a different site initiates a "biased" signal that is cytoprotective. This signaling is thought to be more dependent on β-arrestin and Gαi, leading to anti-inflammatory effects and enhancement of endothelial barrier function.[4][6]

This differential signaling illustrates how targeting a specific signaling arm of a receptor—in this case, promoting the APC-like, β-arrestin-biased pathway or inhibiting the thrombin-like, G protein-biased pathway—could be a viable anti-fibrotic strategy.

Quantitative Data: Thrombin vs. APC at PAR-1

| Parameter | Ligand | Potency | Signaling Bias | Outcome | Reference |

| PAR-1 Cleavage & Activation | Thrombin | High | Gαq, Gα12/13 | Pro-fibrotic, Pro-inflammatory | [4][5] |

| Activated Protein C (APC) | ~10,000-fold less potent than thrombin | β-arrestin, Gαi | Cytoprotective, Anti-inflammatory | [4][6] |

Contrasting Signaling Pathways of Thrombin and APC at PAR-1

The following diagram illustrates the divergent signaling pathways initiated by thrombin and APC at the PAR-1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess G protein-biased signaling and fibrotic responses.

In Vitro Fibroblast to Myofibroblast Differentiation Assay

This protocol details the induction of myofibroblast differentiation in cultured fibroblasts and its assessment by α-SMA immunofluorescence.

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed primary human cardiac fibroblasts in 8-well chamber slides at a density of 1 x 10^4 cells/well in growth medium (e.g., DMEM with 10% FBS). Culture overnight at 37°C, 5% CO2.

-

Serum Starvation: Replace growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours to synchronize cells.

-

Treatment: Treat cells with a pro-fibrotic stimulus (e.g., 10 ng/mL TGF-β1) in the presence or absence of varying concentrations of the test compound (e.g., TRV055 or a biased antagonist) for 48-72 hours.

-

Fixation and Permeabilization:

-

Wash cells twice with ice-cold PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against α-SMA (e.g., mouse anti-α-SMA, clone 1A4) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Imaging: Wash three times with PBS, mount coverslips, and image using a fluorescence microscope.

-

Quantification: Quantify the percentage of cells with organized α-SMA stress fibers relative to the total number of cells (DAPI-stained nuclei) in multiple random fields per well.

Collagen Production Assessment by Hydroxyproline (B1673980) Assay

This assay quantifies total collagen content in cell lysates or tissue homogenates by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Methodology:

-

Sample Preparation:

-

Cell Culture: Lyse cells in a known volume of distilled water.

-

Tissue: Homogenize a known weight of tissue (e.g., heart or lung) in distilled water.

-

-

Hydrolysis:

-

Transfer a known volume of the cell lysate or tissue homogenate to a pressure-resistant, screw-cap tube.

-

Add an equal volume of concentrated hydrochloric acid (HCl) to a final concentration of 6 M.

-

Hydrolyze at 110-120°C for 18-24 hours.

-

-

Drying and Reconstitution:

-

Cool the hydrolysates and centrifuge to pellet any debris.

-

Transfer the supernatant to a new tube and evaporate the HCl, for example, by heating at 60°C in a fume hood or using a vacuum concentrator.

-

Reconstitute the dried pellet in a known volume of assay buffer (e.g., citrate-acetate buffer, pH 6.0).

-

-

Oxidation:

-

Add Chloramine-T reagent to each sample and standard, mix, and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

-

-

Color Development:

-

Add p-dimethylaminobenzaldehyde (DMAB) reagent, mix thoroughly, and incubate at 60°C for 15-20 minutes to develop a colored product.

-

-

Measurement: Cool samples to room temperature and measure the absorbance at 550-560 nm using a spectrophotometer.

-

Quantification: Calculate the hydroxyproline concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of hydroxyproline. Convert to collagen content assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.

Assessment of β-Arrestin Recruitment by BRET Assay

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the interaction between a GPCR and β-arrestin in live cells.

Methodology:

-

Plasmid Constructs: Use expression vectors encoding the GPCR of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Transfection: Co-transfect HEK293 cells (or another suitable cell line) with the GPCR-Rluc and β-arrestin-YFP plasmids using a standard transfection reagent. Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Ligand Stimulation:

-

24-48 hours post-transfection, wash the cells with assay buffer (e.g., HBSS).

-

Add the BRET substrate (e.g., coelenterazine (B1669285) h) to all wells and incubate as recommended by the manufacturer.

-

Add varying concentrations of the biased ligands or control compounds to the wells.

-

-

BRET Measurement: Immediately after ligand addition, measure the light emission at two wavelengths using a plate reader capable of BRET detection: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Normalize the data to the vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

In Vivo Models of Fibrosis

Animal models are crucial for evaluating the therapeutic potential of biased ligands. The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized model.

Bleomycin-Induced Pulmonary Fibrosis in Mice

Workflow Diagram:

Methodology:

-

Animal Model: Use C57BL/6 mice, typically 8-12 weeks old.

-

Bleomycin Administration:

-

Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine).

-

Expose the trachea via a small incision.

-

Instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5 - 3.0 U/kg) in sterile saline directly into the trachea. Control animals receive saline only.

-

-

Treatment: Administer the test compound (e.g., a biased antagonist) or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection), typically starting on day 1 or, for a therapeutic model, after the initial inflammatory phase (e.g., day 7).

-

Monitoring: Monitor the animals daily for signs of distress and record body weight.

-

Endpoint Analysis: Euthanize the animals at a pre-determined endpoint (e.g., day 14 or 21 post-bleomycin).

-

Tissue Harvesting and Analysis:

-

Harvest the lungs. The left lung can be used for histology (fixed in 4% paraformaldehyde), and the right lung can be snap-frozen for biochemical analysis.

-

Histology: Stain paraffin-embedded lung sections with Masson's trichrome to visualize collagen deposition (stains blue). The severity of fibrosis can be quantified using the Ashcroft scoring method.

-

Biochemistry: Measure total lung collagen content using the hydroxyproline assay as described in section 4.2.

-

Conclusion and Future Directions

The study of G protein-biased signaling has unveiled a new layer of complexity in GPCR function and offers a promising avenue for the development of more specific and effective anti-fibrotic therapies. The case of this compound demonstrates that G protein-biased agonism is not a one-size-fits-all therapeutic strategy; its pro-fibrotic effects at the AT1R highlight the critical importance of understanding the specific downstream consequences of biased signaling at each receptor target.

Conversely, the differential signaling of PAR-1 in response to thrombin versus APC provides a compelling rationale for developing biased ligands that can selectively promote cytoprotective pathways while inhibiting pro-fibrotic ones. Future research in this field should focus on:

-

Identifying and characterizing biased ligands for a wider range of pro-fibrotic GPCRs.

-

Elucidating the specific G protein and β-arrestin-dependent pathways that contribute to or protect against fibrosis in different cell types and organs.

-

Developing more predictive in vitro and in vivo models to assess the therapeutic potential and potential liabilities of biased ligands.

By leveraging the principles of biased agonism, researchers can aim to develop novel therapeutics that precisely modulate the signaling networks driving fibrosis, offering hope for treating these debilitating diseases.

References

- 1. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cardiac Fibrosis and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 6. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TRV055 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to TRV055 hydrochloride. TRV055 is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R), a critical target in cardiovascular and fibrotic diseases.

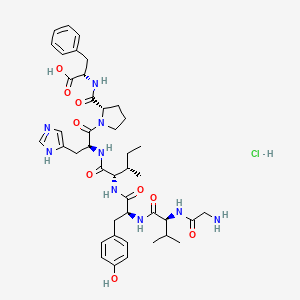

Chemical Structure and Properties

This compound is a peptide-based compound. Its structure is a modification of angiotensin II, designed to selectively activate G protein signaling pathways over β-arrestin pathways.

Chemical Name: 2-8-Angiotensin II, 2-glycine-5-L-isoleucine- (hydrochloride)[1]

Molecular Formula: C42H58ClN9O9[1]

Molecular Weight: 868.42 g/mol [1]

Sequence (Shortening): GVYIHPF[2]

SMILES: CC--INVALID-LINK----INVALID-LINK--cc1)NC(=O)--INVALID-LINK--CN)C(C)C">C@HC(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)N--INVALID-LINK--C(O)=O.Cl

2D Structure:

| Property | Value | Reference |

| Molecular Formula | C42H58ClN9O9 | [1] |

| Molecular Weight | 868.42 g/mol | [1] |

| CAS Number (TRV055) | 25849-90-5 | |

| Appearance | White to off-white solid | [1] |

| Purity (LCMS) | 99.97% | [1] |

| Solubility | Soluble in water | |

| Storage | Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months. | [1] |

Mechanism of Action: Gq-Biased Agonism at the AT1 Receptor

TRV055 is characterized as a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[3][4] This means that upon binding to the AT1R, it preferentially activates G protein-mediated signaling cascades, specifically through the Gαq subunit, with significantly less engagement of the β-arrestin pathway compared to the endogenous ligand, angiotensin II.[5] Studies have shown that TRV055 has a more than 10-fold greater allosteric coupling to Gq than angiotensin II.

The binding of TRV055 to the AT1R initiates a conformational change in the receptor that favors the coupling and activation of the heterotrimeric G protein Gq. This leads to the activation of phospholipase C β (PLCβ), a key downstream effector of Gq signaling.

Signaling Pathway

The Gq-biased signaling of TRV055 at the AT1 receptor culminates in the activation of the ERK1/2 pathway, mediated by transforming growth factor-beta 1 (TGF-β1). This pathway is particularly relevant in the context of cardiac fibroblasts and fibrosis.[6][7]

References

- 1. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. link.springer.com [link.springer.com]

- 7. Dual Blockade of TGF-β Receptor and Endothelin Receptor Synergistically Inhibits Angiotensin II-Induced Myofibroblast Differentiation: Role of AT1R/Gαq-Mediated TGF-β1 and ET-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

TRV055 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TRV055 hydrochloride, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This document consolidates key technical data, experimental protocols, and signaling pathway information to support ongoing and future research in cardiovascular disease and related fields.

Chemical and Physical Properties

This compound is the salt form of TRV055, a synthetic peptide analog of Angiotensin II. It is a valuable tool for studying the nuanced signaling of the AT1R, demonstrating a bias towards the Gαq pathway over β-arrestin recruitment.

| Property | Value | Reference |

| Compound Name | This compound | [1][2] |

| Synonyms | TRV120055 hydrochloride | [1] |

| CAS Number | 25849-90-5 (for parent compound TRV055) | [3][4][5] |

| Molecular Formula | C42H58ClN9O9 | [2] |

| Molecular Weight | 868.42 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

Mechanism of Action and Signaling Pathway

TRV055 is a potent and efficacious G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[4] Unlike the endogenous ligand Angiotensin II, which activates both G protein-dependent and β-arrestin-dependent signaling pathways, TRV055 preferentially activates the Gαq signaling cascade. This biased agonism is a critical feature, allowing for the selective investigation of Gαq-mediated cellular effects.

The binding of TRV055 to the AT1R initiates a conformational change in the receptor that favors the coupling and activation of the heterotrimeric G protein Gαq. Activated Gαq, in turn, stimulates downstream effector proteins, leading to a cascade of intracellular events. A key pathway activated by TRV055 involves the upregulation of Transforming Growth Factor-beta 1 (TGF-β1) and the subsequent phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[1][3] This signaling axis has been shown to mediate important cellular responses, including fibroblast proliferation and collagen secretion.[1][3]

The preferential activation of the Gαq pathway by TRV055, while minimizing β-arrestin recruitment, makes it a valuable pharmacological tool to dissect the distinct roles of these two major signaling arms of the AT1R in various physiological and pathological processes.

References

An In-Depth Technical Guide to the Discovery and Development of TRV055 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRV055 hydrochloride, also known as TRV120055, is a synthetic peptide analog of Angiotensin II that acts as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R). Developed by Trevena, Inc., this compound was engineered to selectively activate the Gαq protein signaling pathway while minimizing recruitment of β-arrestin. This biased agonism offers a novel approach to modulate the renin-angiotensin system, with potential therapeutic applications in fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative pharmacological data.

Introduction: The Rationale for a Gαq-Biased AT1R Agonist

The Angiotensin II Type 1 Receptor (AT1R), a class A G protein-coupled receptor (GPCR), is a key regulator of cardiovascular homeostasis. Upon binding its endogenous ligand, Angiotensin II (Ang II), the AT1R activates both Gαq protein-mediated signaling, which leads to vasoconstriction and cellular growth, and β-arrestin-mediated signaling, which is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades.

Traditional AT1R blockers (ARBs) antagonize all downstream signaling pathways. However, the concept of biased agonism, or functional selectivity, proposes that ligands can be designed to preferentially activate one signaling pathway over another. This offers the potential to develop drugs with improved therapeutic profiles and fewer side effects. This compound was developed based on this principle, with the aim of selectively engaging the Gαq pathway to explore its specific physiological and pathophysiological roles, particularly in the context of fibrosis.

Discovery and Medicinal Chemistry

This compound emerged from Trevena's biased ligand discovery platform, which utilizes a deep understanding of GPCR structure and function to design ligands with specific signaling profiles. The development of this compound likely involved the synthesis and screening of a library of Angiotensin II analogs. The core discovery workflow for identifying a Gαq-biased AT1R agonist like this compound is depicted below.

Caption: Biased Ligand Discovery Workflow for this compound.

Structure-activity relationship (SAR) studies would have focused on modifications to the Angiotensin II peptide sequence to enhance Gαq activation while diminishing β-arrestin interaction. A key structural feature of TRV055 is the presence of a C-terminal phenylalanine.[1]

In Vitro Pharmacology

This compound has been characterized in a variety of in vitro assays to elucidate its mechanism of action and functional consequences.

Signaling Profile: Gαq-Biased Agonism

This compound is a potent and selective agonist of the Gαq signaling pathway downstream of the AT1R. In contrast, it shows significantly reduced activity in recruiting β-arrestin compared to the native ligand Angiotensin II. This biased signaling profile is the defining characteristic of the compound.

Table 1: In Vitro Signaling Profile of this compound at the AT1R

| Parameter | This compound | Angiotensin II (Reference) | β-Arrestin-Biased Ligand (TRV120027) |

| Gαq Activation | |||

| Potency (EC50) | Data not available | Data not available | Data not available |

| Efficacy (Emax) | Similar to Ang II[2] | 100% | No significant effect |

| β-Arrestin Recruitment | |||

| Potency (EC50) | Data not available | Data not available | Data not available |

| Efficacy (Emax) | Significantly lower than Ang II | 100% | Potent activity |

Note: Specific EC50 and Emax values from primary screening assays are not publicly available.

The signaling pathway initiated by this compound at the AT1R is illustrated below.

Caption: Gαq-Biased Signaling Cascade of this compound.

Functional Effects in Cardiac Fibroblasts

Studies have demonstrated that this compound promotes pro-fibrotic responses in cardiac fibroblasts.

-

Myofibroblast Differentiation: this compound induces the differentiation of cardiac fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA) and the formation of stress fibers.[2]

-

Extracellular Matrix Production: The compound stimulates the synthesis and secretion of collagen I, a key component of the extracellular matrix in fibrotic tissue.[2][3]

-

Upregulation of Pro-fibrotic Mediators: this compound upregulates the expression of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[2]

-

ERK1/2 Phosphorylation: The pro-fibrotic effects of this compound are mediated, at least in part, through the phosphorylation and activation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[2]

Table 2: Summary of In Vitro Functional Effects of this compound

| Cell Type | Endpoint Measured | Observed Effect | Reference |

| Human Cardiac Fibroblasts | Fibroblast Proliferation | Increased | [2] |

| Human Cardiac Fibroblasts | Collagen I Expression | Increased | [2] |

| Human Cardiac Fibroblasts | α-SMA Expression | Increased | [2] |

| Human Cardiac Fibroblasts | Stress Fiber Formation | Increased | [2] |

| Human Cardiac Fibroblasts | TGF-β1 Expression | Increased | [2] |

| Human Cardiac Fibroblasts | ERK1/2 Phosphorylation | Increased | [2] |

| Adult Rat Myofibroblasts | Collagen Secretion | Increased | [3] |

In Vivo Pharmacology

Detailed in vivo studies characterizing the pharmacokinetic and pharmacodynamic properties of this compound are not extensively reported in the public domain. However, based on its in vitro pro-fibrotic profile, it is hypothesized that this compound would exacerbate fibrosis in animal models of cardiac or other tissue fibrosis.

Experimental Protocols

β-Arrestin Recruitment Assay (General Protocol)

A common method to assess β-arrestin recruitment is the PathHunter® assay from DiscoverX.

-

Cell Culture: Use a cell line stably co-expressing the AT1R tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.

-

Cell Plating: Seed the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of this compound and the reference agonist, Angiotensin II. Add the compounds to the cells and incubate for 90 minutes at 37°C.

-

Detection: Add the PathHunter® detection reagents and incubate for 60 minutes at room temperature.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data to the response of the reference agonist and fit to a four-parameter logistic equation to determine EC50 and Emax values.

ERK1/2 Phosphorylation Assay (Western Blot)

-

Cell Culture and Stimulation: Culture human cardiac fibroblasts to near confluence and then serum-starve for 24 hours. Treat the cells with various concentrations of this compound for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the relative levels of p-ERK1/2.

The experimental workflow for assessing ERK1/2 phosphorylation is outlined below.

Caption: Western Blot Workflow for p-ERK1/2 Detection.

Conclusion

This compound is a valuable research tool for dissecting the specific roles of Gαq-mediated AT1R signaling. Its pro-fibrotic effects in vitro highlight the potential importance of this pathway in the pathogenesis of fibrotic diseases. Further studies are warranted to fully characterize its in vivo activity and to explore the therapeutic potential of modulating this pathway with biased ligands. The development of this compound represents a successful application of the principles of biased agonism in GPCR drug discovery.

References

- 1. Collection - G Protein-Biased Agonists for Intracellular Angiotensin Receptors Promote Collagen Secretion in Myofibroblasts - ACS Chemical Biology - Figshare [acs.figshare.com]

- 2. Gαq protein-biased ligand of angiotensin II type 1 receptor mediates myofibroblast differentiation through TGF-β1/ERK axis in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G Protein-Biased Agonists for Intracellular Angiotensin Receptors Promote Collagen Secretion in Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Gq-Biased AT1R Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of Gq-biased agonists targeting the Angiotensin II Type 1 Receptor (AT1R). It delves into the core principles of biased agonism at this receptor, details the signaling pathways involved, presents quantitative data for key compounds, and outlines detailed experimental protocols for their characterization.

Introduction to Biased Agonism at the AT1R

The Angiotensin II Type 1 Receptor (AT1R) is a class A G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure and cardiovascular homeostasis. The endogenous ligand, Angiotensin II (AngII), is a balanced agonist, activating both Gq-mediated and β-arrestin-mediated signaling pathways.

-

Gq-mediated signaling: The canonical pathway involves the activation of the Gq/11 family of G proteins, leading to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. This cascade is primarily responsible for vasoconstriction and contributes to pathological conditions like hypertension and cardiac hypertrophy.[1][2]

-

β-arrestin-mediated signaling: Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which desensitize G protein signaling and can also initiate their own signaling cascades, some of which are considered to be cardioprotective.[2][3]

Biased agonism , also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For the AT1R, this has led to the development of two main classes of biased agonists:

-

β-arrestin-biased agonists: These ligands preferentially activate β-arrestin signaling while having reduced or no activity towards the Gq pathway. They have been investigated for potential therapeutic benefits in conditions like heart failure.[1][3]

-

Gq-biased agonists: These ligands show enhanced efficacy and/or potency for the Gq-mediated pathway compared to the endogenous agonist AngII, while maintaining comparable or slightly altered β-arrestin signaling. This guide will focus on the pharmacology of these Gq-biased agonists.

Gq-Biased AT1R Agonists: A Quantitative Overview

Several Angiotensin II analogs have been identified as Gq-biased agonists for the AT1R. Among the most well-characterized are TRV055 (GVYIHPF) and TRV056 (DRGVYIHPF) .[4][5] These compounds are reported to be "gain-of-function" ligands, exhibiting greater allosteric coupling to Gq and being more efficacious in stimulating cellular Gq-mediated signaling (e.g., IP1 generation) than AngII, while showing similar allosteric coupling to β-arrestin.[2]

The tables below summarize the available quantitative pharmacological data for these Gq-biased agonists in comparison to the balanced agonist Angiotensin II.

Table 1: Binding Affinities of Gq-Biased Agonists for the Human AT1R

| Ligand | pKi | Ki (nM) | Reference |

| TRV055 | 4.89 ± 0.05 | ~12,882 | [5] |

| TRV056 | 5.26 ± 0.05 | ~5,495 | [5] |

Note: The pKi values were determined through radioligand competition binding assays. Higher pKi values indicate higher binding affinity.

Table 2: Functional Potency and Efficacy of Gq-Biased Agonists at the Human AT1R

| Ligand | Assay | Pathway | Potency (EC50) | Efficacy (Emax) | Bias Factor (vs. AngII) | Reference |

| Angiotensin II | IP-One | Gq | Not explicitly stated | Normalized to 100% | Balanced | [2][3] |

| β-arrestin Recruitment | β-arrestin | Not explicitly stated | Normalized to 100% | Balanced | [2][3] | |

| TRV055 | IP-One | Gq | >10-fold more efficacious than AngII | >100% (relative to AngII) | Gq-biased | [2][4] |

| β-arrestin Recruitment | β-arrestin | Comparable to AngII | Comparable to AngII | Gq-biased | [2][4] | |

| TRV056 | IP-One | Gq | >10-fold more efficacious than AngII | >100% (relative to AngII) | Gq-biased | [2][4] |

| β-arrestin Recruitment | β-arrestin | Comparable to AngII | Comparable to AngII | Gq-biased | [2][4] |

Note: While specific EC50 and Emax values are not consistently reported in the literature, the qualitative and semi-quantitative descriptions consistently indicate a significant Gq bias for TRV055 and TRV056. The bias factor is a quantitative measure of the degree to which a ligand preferentially activates one pathway over another, with positive values indicating a Gq bias and negative values indicating a β-arrestin bias when calculated as log(Emax/EC50)Gq - log(Emax/EC50)β-arrestin.

Signaling Pathways and Experimental Workflows

The characterization of Gq-biased AT1R agonists relies on a suite of in vitro assays to dissect their signaling profiles. The following diagrams illustrate the key signaling pathways and the general workflows of the experimental protocols used to quantify Gq and β-arrestin signaling.

AT1R Signaling Pathways

References

- 1. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. link.springer.com [link.springer.com]

- 5. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Biased Agonism in Cardiovascular Research: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide on the core principles of biased agonism in the context of cardiovascular research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the complex signaling paradigms of G protein-coupled receptors (GPCRs), details key experimental methodologies, and presents quantitative data to underscore the therapeutic potential of biased ligands in cardiovascular disease.

Introduction to Biased Agonism in the Cardiovascular System

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are central to regulating a vast array of physiological processes, including heart rate, vascular tone, and cardiac contractility.[1][2] Consequently, they are major targets for cardiovascular drugs.[2][3] The classical understanding of GPCR signaling involved a linear activation of heterotrimeric G proteins. However, it is now established that GPCRs can also signal through G protein-independent pathways, primarily mediated by β-arrestins.[3][4]

Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[5][6] A biased agonist might selectively stimulate G protein-dependent signaling while having minimal effect on β-arrestin recruitment, or vice versa.[4] This paradigm shift offers the exciting prospect of designing more specific drugs with improved therapeutic profiles and fewer side effects by selectively targeting beneficial signaling pathways while avoiding those that lead to adverse effects.[5][7] In the cardiovascular system, this approach holds immense promise for treating conditions like heart failure, hypertension, and atherosclerosis.[3][5]

Core Signaling Pathways in Biased Agonism

The two primary signaling arms downstream of GPCRs that are central to the concept of biased agonism are the G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling

Upon agonist binding, a GPCR undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins (composed of Gα, Gβ, and Gγ subunits). The activated Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer, with both components then modulating the activity of various downstream effectors. In the cardiovascular system, key G protein pathways include:

-

Gαs: Stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). In the heart, this pathway increases heart rate and contractility.[2]

-

Gαi: Inhibits adenylyl cyclase, thereby decreasing cAMP levels.

-

Gαq/11: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is involved in vasoconstriction and cardiac hypertrophy.[8]

β-Arrestin-Dependent Signaling

Following agonist-induced activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins to the receptor. While initially known for their role in desensitizing G protein signaling and promoting receptor internalization, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own wave of signaling.[3][4] This can involve the activation of various kinases, such as mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9] In the heart, β-arrestin-mediated signaling can have both beneficial and detrimental effects, depending on the specific receptor and cellular context.[9][10] For instance, at the angiotensin II type 1 receptor (AT1R), β-arrestin signaling is thought to be cardioprotective.[9]

Experimental Protocols for Studying Biased Agonism

A variety of in vitro and in vivo assays are employed to characterize and quantify biased agonism.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for a receptor.[1][3]

-

Principle: Measures the binding of a radiolabeled ligand to a receptor preparation (e.g., cell membranes). Competition binding assays, where an unlabeled test compound competes with a radiolabeled ligand, are used to determine the inhibition constant (Ki) of the test compound.[3][4]

-

Methodology:

-

Membrane Preparation: Cells expressing the target GPCR are harvested and lysed. The cell membranes containing the receptor are isolated by centrifugation.[4]

-

Assay Setup: A fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared membranes in a suitable buffer.[4]

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Receptor-bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.[4]

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

-

Second Messenger Assays

These assays quantify the intracellular signaling molecules produced downstream of G protein activation.

-

cAMP Assays (for Gs and Gi coupling):

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method. It's a competitive immunoassay where cAMP produced by cells competes with a labeled cAMP analog for binding to a specific antibody.[11][12]

-

Methodology:

-

Cell Culture: Cells expressing the GPCR of interest are plated in a microplate.

-

Ligand Stimulation: Cells are treated with the biased agonist. For Gi-coupled receptors, an activator of adenylyl cyclase like forskolin (B1673556) is also added.

-

Cell Lysis and Detection: Lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) is added.

-

Signal Measurement: After incubation, the plate is read on an HTRF-compatible reader. A decrease in the FRET signal corresponds to an increase in intracellular cAMP.

-

Data Analysis: A standard curve is used to convert the HTRF signal to cAMP concentration, and dose-response curves are generated to determine EC50 and Emax values.[11]

-

-

-

Inositol Phosphate (IP) Accumulation Assays (for Gq coupling):

-

Principle: Measures the accumulation of inositol phosphates, particularly IP1, a stable downstream metabolite of IP3. HTRF-based kits are also available for this.[13]

-

Methodology:

-

Cell Culture and Labeling: Cells are often pre-labeled with myo-[3H]inositol.

-

Ligand Stimulation: Cells are stimulated with the agonist in the presence of LiCl, which inhibits the breakdown of inositol phosphates.

-

Extraction: The reaction is stopped, and inositol phosphates are extracted.

-

Separation and Quantification: Inositol phosphates are separated by anion-exchange chromatography and quantified by scintillation counting. Alternatively, HTRF kits use a competitive immunoassay format similar to cAMP assays.[13]

-

-

β-Arrestin Recruitment Assays

These assays directly measure the interaction between the activated GPCR and β-arrestin.

-

Bioluminescence Resonance Energy Transfer (BRET):

-

Principle: BRET measures the proximity between two proteins tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the proteins interact, energy is transferred from the donor to the acceptor, resulting in light emission by the acceptor.[14][15]

-

Methodology:

-

Plasmid Construction: The GPCR is fused to Rluc, and β-arrestin is fused to YFP (or vice versa).

-

Transfection: Cells (commonly HEK293) are co-transfected with the donor- and acceptor-tagged constructs.

-

Assay: Transfected cells are plated, and the BRET substrate (e.g., coelenterazine (B1669285) h) is added. The biased agonist is then added, and the luminescence emission from both the donor and acceptor is measured over time.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates β-arrestin recruitment to the receptor. Dose-response curves are generated to determine EC50 and Emax.[14]

-

-

Downstream Signaling Assays (e.g., ERK1/2 Phosphorylation)

-

Principle: Measures the activation of downstream kinases like ERK1/2, which can be activated by both G protein and β-arrestin pathways. Western blotting is a common method to detect the phosphorylated (active) form of the kinase.[2][16]

-

Methodology:

-

Cell Culture and Stimulation: Cells are serum-starved to reduce basal ERK1/2 phosphorylation and then stimulated with the biased agonist for various time points.

-

Cell Lysis: Cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate.

-

Data Analysis: The bands are quantified by densitometry. The membrane is often stripped and re-probed with an antibody for total ERK1/2 to normalize the data.[2]

-

In Vivo Models of Cardiovascular Disease

-

Principle: Animal models that mimic human cardiovascular diseases are used to assess the physiological effects of biased agonists.[17]

-

Methodology (Example: Mouse Model of Myocardial Infarction):

-

Surgical Procedure: Anesthesia is induced in the mouse, and the animal is intubated and ventilated. A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.[2][18]

-

Drug Administration: The biased agonist is administered (e.g., via osmotic mini-pump or repeated injections) starting at a specified time relative to the MI surgery.

-

Functional Assessment: Cardiac function is assessed at various time points post-MI using techniques like echocardiography to measure parameters such as ejection fraction and fractional shortening.

-

Histological Analysis: At the end of the study, hearts are harvested for histological analysis to determine infarct size and the extent of cardiac remodeling.

-

Data Presentation and Quantification of Bias

To compare the effects of different ligands and quantify their bias, quantitative pharmacological parameters are determined from dose-response curves.

Key Pharmacological Parameters

-

Potency (EC50): The concentration of an agonist that produces 50% of its maximal effect.

-

Efficacy (Emax): The maximum response produced by an agonist.

Quantification of Ligand Bias

Simply comparing EC50 and Emax values can be misleading due to system-specific factors. The Black and Leff operational model is a widely accepted method for quantifying ligand bias that accounts for both ligand affinity (KA) and efficacy (τ).[9][19] A "transduction coefficient" (log(τ/KA)) is calculated for each pathway, and the difference in this value between two pathways for a given ligand, relative to a reference agonist, provides a quantitative measure of bias.[9]

Quantitative Data for Biased Agonists at Cardiovascular Targets

The following tables summarize quantitative data for representative biased agonists at key cardiovascular GPCRs.

Table 1: Biased Agonism at the Angiotensin II Type 1 Receptor (AT1R)

| Ligand | Pathway | EC50 (nM) | Emax (% of Ang II) | Bias Factor (log(τ/KA)) | Reference |

| Angiotensin II | Gq (IP-1) | 0.25 | 100 | 1.0 (Reference) | [20] |

| β-arrestin 2 | 5.6 | 100 | 1.0 (Reference) | [20] | |

| TRV027 (Sar-Arg-Val-Tyr-Ile-His-Pro-D-Ala-OH) | Gq (IP-1) | >10,000 | <10 | -2.5 (β-arrestin biased) | [3][11] |

| β-arrestin 2 | 34.1 | 100 | 0.5 | [3][11] | |

| SII ([Sar1, Ile4, Ile8]-Ang II) | Gq (IP-1) | No activity | 0 | Strongly β-arrestin biased | [7] |

| β-arrestin 2 | 22 | 85 | N/A | [7] |

Table 2: Biased Agonism at the β1-Adrenergic Receptor

| Ligand | Pathway | EC50 (nM) | Emax (% of Isoproterenol) | Bias | Reference |

| Isoproterenol | Gs (cAMP) | 10 | 100 | Balanced (Reference) | [14] |

| β-arrestin 2 | 200 | 100 | Balanced (Reference) | [14] | |

| Carvedilol | Gs (cAMP) | Inverse agonist | <0 | β-arrestin biased | [10][14] |

| β-arrestin 2 | 150 | 40 | β-arrestin biased | [10][14] | |

| Gi (cGMP) | ~1000 | 100 | Gi biased | [14][20] | |

| Metoprolol | Gs (cAMP) | Antagonist | 0 | Antagonist | [20] |

| β-arrestin 2 | No activity | 0 | Antagonist | [20] |

Therapeutic Implications in Cardiovascular Disease

The development of biased agonists for cardiovascular targets is a rapidly advancing field with significant therapeutic potential.

-

Heart Failure: For the AT1R, Gq activation is associated with detrimental effects like vasoconstriction and cardiac hypertrophy, while β-arrestin signaling is thought to be cardioprotective and may enhance cardiac contractility.[3][11] A β-arrestin-biased AT1R agonist, such as TRV027, could therefore be beneficial in acute heart failure by blocking the harmful effects of angiotensin II while promoting favorable cardiac responses.[4] Preclinical studies in canine models of heart failure have shown that TRV027 reduces cardiac preload and afterload while preserving renal function.

-

Hypertension and other cardiovascular diseases: Similarly, for β-adrenergic receptors, chronic Gs stimulation can be cardiotoxic. Biased ligands that selectively activate β-arrestin pathways or antagonize G protein signaling while promoting β-arrestin signaling, like carvedilol, have shown clinical benefit in heart failure. The development of even more selective biased agonists could lead to novel antihypertensive and cardioprotective therapies with fewer side effects than traditional β-blockers.

Conclusion